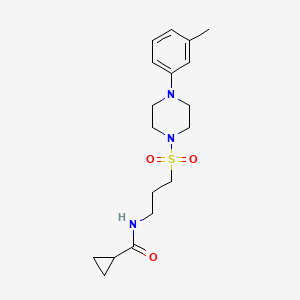
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: is a complex organic compound that features a piperazine ring substituted with a m-tolyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
作用机制
Target of Action
The primary targets of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide are the α1- and α2-adrenoceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
This compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1- and α2-adrenoceptors . This means that the compound prevents these receptors from activating, thereby inhibiting the sympathetic nervous system .
Biochemical Pathways
The inhibition of the α1- and α2-adrenoceptors by this compound can lead to improvements in disrupted lipid and carbohydrate profiles . This is because these receptors are involved in the regulation of metabolic processes, including the metabolism of lipids and carbohydrates . Therefore, blocking these receptors can help to correct imbalances in these metabolic pathways .
Result of Action
The result of the compound’s action is a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound could have potential benefits in the treatment of conditions associated with elevated glucose and triglyceride levels, such as metabolic syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the m-Tolyl Group: The m-tolyl group is introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the attachment of the cyclopropanecarboxamide moiety through amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Receptor Binding Studies: It can be used to study binding interactions with various biological receptors, particularly those involving piperazine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting neurological and metabolic disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
相似化合物的比较
- N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pyrrolidin-2-one
- N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
Comparison:
- Structural Differences: While similar in having a piperazine ring and sulfonyl group, these compounds differ in the substituents attached to the piperazine ring and the nature of the amide moiety.
- Unique Features: N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide moiety, which may confer distinct pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-4-2-5-17(14-15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-18(22)16-6-7-16/h2,4-5,14,16H,3,6-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORITSBZRMWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














